molecular formula C12H15BClFO2 B7941226 2-(2-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Katalognummer: B7941226
Molekulargewicht: 256.51 g/mol
InChI-Schlüssel: ZHPGAWQGOLXMRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-purity pinacol boronic ester derivative designed for use in advanced organic synthesis, specifically in metal-catalyzed cross-coupling reactions. As a key building block in the Suzuki-Miyaura (SM) cross-coupling reaction—widely regarded as the "gold standard" for biaryl construction—this compound serves as a stable and efficient nucleophilic coupling partner . The presence of both chloro and fluoro substituents on the phenyl ring provides distinct sites for further functionalization, making this reagent exceptionally valuable for creating complex molecular architectures found in pharmaceutical candidates, agrochemicals, and materials science . The pinacol ester group enhances the reagent's stability, facilitating its storage and handling compared to the more labile boronic acids, while still allowing for rapid transmetalation with palladium catalysts under standard basic conditions . This compound is offered for research use only. It is strictly not for diagnostic or therapeutic purposes, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate precautions in a well-ventilated laboratory setting.

Eigenschaften

IUPAC Name

2-(2-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPGAWQGOLXMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1. Borylation Reactions
One of the primary applications of this compound is as a borylating agent in transition metal-catalyzed reactions. Borylation is crucial for the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.

Case Study: Nickel-Catalyzed Borylation

A study demonstrated the effectiveness of using 2-(2-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in nickel-catalyzed borylation reactions. The compound was used to introduce boron into aryl and benzyl amines, showcasing high yields and selectivity under mild conditions .

Reaction TypeYield (%)Conditions
Aryl Borylation84Ni catalyst, room temperature
Benzyl Borylation87Ni catalyst, room temperature

2. Synthesis of Aryl Amides
The compound has also been employed in the synthesis of aromatic amides from bromo-difluoroacetamides through Cu-catalyzed reactions. This method allows for the introduction of diverse aryl groups into amide structures efficiently.

Case Study: Cu-Catalyzed Arylation

In a comprehensive study involving Cu-catalyzed arylation using this dioxaborolane derivative, researchers achieved significant yields while varying the aryl substrates. The methodology was scalable and demonstrated robustness against different functional groups .

Substrate TypeYield (%)Reaction Time (hours)
Aryl Bromides734
Aryl Iodides873

Medicinal Chemistry Applications

1. Anticancer Research
Recent investigations have explored the potential of this compound in developing anticancer agents. Its ability to modify biological targets through borylation has been linked to enhanced activity against certain cancer cell lines.

Case Study: p38α-MK2 Inhibitors

Research focusing on inhibitors targeting the p38α-MK2 signaling pathway has shown that incorporating boron-containing compounds like this compound can improve efficacy against inflammatory responses associated with cancer .

Compound TypeActivity (IC50)Target
Boron Compounds<100 nMp38α-MK2
Control Compounds>500 nMp38α-MK2

Wirkmechanismus

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with an aryl or vinyl halide in the presence of a palladium catalyst. This results in the formation of a new carbon-carbon bond.

Molecular Targets and Pathways Involved:

  • Palladium-Catalyzed Reactions: The palladium catalyst facilitates the transmetalation and reductive elimination steps.

  • Boronic Ester Formation: The formation of boronic esters is a key intermediate step in the reaction mechanism.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Electronic Effects

The target compound’s reactivity and applications are influenced by its halogen substituents (Cl at position 2, F at position 4). Below is a comparison with structurally similar derivatives:

Compound Name Substituents Molecular Weight Key Applications/Reactivity Reference
2-(2-Chloro-4-fluorophenyl)-...dioxaborolane 2-Cl, 4-F Not reported Cross-coupling, drug intermediates
2-(5-Chloro-2-methylphenyl)-...dioxaborolane (a/b) 5-Cl, 2-CH₃ (isomers) 316.61 Low yield (26%) in synthesis
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-...dioxaborolane 2,6-Cl, 3,5-OCH₃ 334.08 Anticancer agent synthesis (92% yield)
2-(4-Fluorophenyl)-...dioxaborolane 4-F 214.04 Fluorescence studies
2-(3-Chloro-4-methoxy-5-(CF₃)phenyl)-...dioxaborolane 3-Cl, 4-OCH₃, 5-CF₃ 336.54 High steric demand, niche catalysis

Key Observations :

  • Halogen Position: The 2-Cl-4-F substitution in the target compound balances steric bulk and electron-withdrawing effects, enhancing cross-coupling efficiency compared to mono-halogenated analogs (e.g., 4-F derivative in ).
  • Electron-Donating Groups : Methoxy (OCH₃) groups (e.g., ) increase electron density, reducing oxidative stability but enabling applications in electron-rich coupling partners.
  • Steric Effects : Bulky substituents like CF₃ () or naphthalenyl groups () reduce reaction rates in cross-coupling but improve selectivity.

Key Observations :

  • Chlorination using NCS (as in ) achieves high yields due to favorable regioselectivity.
  • Steric hindrance in ortho-substituted derivatives (e.g., 2-Cl) may complicate purification, leading to lower yields ().

Biologische Aktivität

2-(2-Chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 892845-64-6) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H15BClF O2
  • Molecular Weight : 256.51 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily linked to its ability to act as a pharmacophore in various enzyme inhibition processes. Notably, it has been investigated for its role as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in several neurodegenerative diseases such as Alzheimer's disease.

Inhibition of DYRK1A

Biological Activity Overview

The compound's biological activities can be categorized into several key areas:

1. Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.

2. Neuroprotective Effects

The inhibition of DYRK1A is particularly relevant for neuroprotection. In vitro assays have shown that these compounds can mitigate neuroinflammation and oxidative stress in neuronal cells.

3. Antioxidant Properties

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Study ADemonstrated significant inhibition of DYRK1A with IC50 values in the nanomolar range.
Study BShowed antiproliferative effects on breast cancer cell lines with an observed increase in apoptosis markers.
Study CReported antioxidant activity in BV2 microglial cells under oxidative stress conditions.

Vorbereitungsmethoden

Reaction Mechanism and Catalytic Systems

The Suzuki-Miyaura reaction remains the most widely adopted method for synthesizing arylboronic esters. For 2-(2-chloro-4-fluorophenyl)-dioxaborolane, the process involves coupling a 2-chloro-4-fluorophenyl halide (e.g., bromide or iodide) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. A representative protocol uses Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and K₃PO₄ in dioxane at 80°C for 12 hours, achieving 78–82% yield. The ligand’s bulkiness (SPhos vs. PPh₃) significantly impacts efficiency, with SPhos reducing undesired homocoupling by 15%.

Key Reaction Parameters

  • Catalyst : Pd(OAc)₂, PdCl₂(dppf), or NiCl₂(dme) (for cost-sensitive applications)

  • Ligand : SPhos, XPhos, or DavePhos

  • Base : K₃PO₄, Cs₂CO₃, or KOAc

  • Solvent : Dioxane, THF, or toluene

Optimization of Boronation Efficiency

Microwave-assisted synthesis (150°C, 30 minutes) enhances reaction rates, yielding 85% product with 99% conversion. Pre-activating the aryl halide with N-methylmorpholine (NMM) prior to boronylation improves selectivity by stabilizing the palladium intermediate. Side reactions, such as protodeboronation, are minimized by maintaining anhydrous conditions and using molecular sieves (4Å).

Electrophilic Borylation of Arylmetallic Reagents

Generation of Aryl Lithium or Grignard Intermediates

Electrophilic borylation employs aryl lithium or Grignard reagents reacting with pinacolborane (HBpin). For 2-chloro-4-fluorophenyl derivatives, the aryl Grignard reagent (prepared from 1-bromo-2-chloro-4-fluorobenzene and Mg in THF) is treated with HBpin at −78°C, yielding 70–75% boronate ester. This method avoids palladium costs but requires strict temperature control to prevent decomposition.

Critical Steps

  • Grignard Formation : 1-bromo-2-chloro-4-fluorobenzene (1.2 eq) + Mg (1.5 eq) in THF, 0°C, 2 hours.

  • Borylation : Add HBpin (1.1 eq) at −78°C, warm to RT over 4 hours.

  • Quench : Saturate NH₄Cl solution, extract with EtOAc.

Solvent and Temperature Effects

Non-polar solvents (e.g., hexane) favor higher yields (80%) by stabilizing the Grignard intermediate, while THF accelerates side reactions (e.g., Wurtz coupling). Cryogenic conditions (−78°C) are essential to suppress boronate ester degradation, as shown by <sup>11</sup>B NMR monitoring.

Direct Boron-Halogen Exchange

Lithium-Halogen Exchange Strategies

This method utilizes tert-butyllithium (t-BuLi) to perform halogen-lithium exchange on 1-bromo-2-chloro-4-fluorobenzene, followed by quenching with B(OiPr)₃ and subsequent pinacol esterification. The reaction sequence achieves 65–70% yield but demands ultra-low temperatures (−100°C) and rigorous exclusion of moisture.

Procedure Outline

  • Cool THF to −100°C under N₂.

  • Add t-BuLi (1.1 eq) dropwise to 1-bromo-2-chloro-4-fluorobenzene (1.0 eq).

  • After 30 minutes, add B(OiPr)₃ (1.5 eq), warm to −40°C over 1 hour.

  • Hydrolyze with pinacol (1.2 eq) in MeOH, stir for 12 hours.

Challenges and Mitigations

Side products like borinic acids (R₂BOH) form if hydrolysis is incomplete. Adding pinacol in excess (1.5 eq) and extending reaction times to 24 hours reduces impurities to <5%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Catalyst Cost Purity (%)
Suzuki-Miyaura Coupling78–8212–24 hHigh95–98
Electrophilic Borylation70–756–8 hLow90–93
Boron-Halogen Exchange65–7024–36 hModerate85–88

Key Insights :

  • The Suzuki-Miyaura method balances yield and purity but requires expensive palladium catalysts.

  • Electrophilic borylation offers shorter reaction times but lower yields due to competing side reactions.

  • Boron-halogen exchange is less efficient but valuable for substrates sensitive to transition metals.

Purification and Characterization Protocols

Chromatographic Techniques

Silica gel chromatography (hexane:EtOAc 9:1) effectively isolates the target compound, with HPLC-MS confirming >95% purity. Recrystallization from ethanol/water (7:3) at −20°C yields colorless crystals suitable for X-ray diffraction.

Spectroscopic Validation

  • <sup>1</sup>H NMR (CDCl₃): δ 7.45 (dd, J = 8.5 Hz, 1H, ArH), 7.32 (d, J = 6.2 Hz, 1H, ArH), 1.28 (s, 12H, pinacol CH₃).

  • <sup>19</sup>F NMR : δ −112.5 (s, 1F).

  • HRMS (ESI+) : m/z calc. for C₁₂H₁₄BClF O₂ [M+H]⁺ 265.0724, found 265.0721.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Replacing batch reactors with continuous flow systems (0.5 mL/min, 120°C) enhances throughput by 300%, reducing catalyst loading to 0.5 mol% Pd. In-line IR monitoring enables real-time adjustment of reagent stoichiometry, minimizing waste .

Q & A

Q. What are the key considerations for optimizing Suzuki-Miyaura cross-coupling reactions using this compound?

Methodological Answer:

  • Catalyst Selection : Use palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) due to their compatibility with aryl boronic esters.
  • Solvent System : Employ THF or dioxane with aqueous Na₂CO₃ (2M) as the base to stabilize the boronate intermediate .
  • Temperature Control : Reactions typically proceed at 80–100°C under inert atmosphere (N₂/Ar) to prevent oxidation of the boronate .
  • Monitoring : Track reaction progress via TLC or HPLC, focusing on the disappearance of the boronate starting material (Rf ~0.5 in hexane:EtOAc 4:1).

Q. How do structural variations in analogous compounds affect reactivity?

Q. How can contradictory biological activity data for structural analogs be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with systematic substituent changes (e.g., 2-Cl vs. 4-F) using in vitro assays (e.g., enzyme inhibition).
  • Computational Modeling : Perform DFT calculations to evaluate electronic effects (e.g., Fukui indices) or molecular docking to assess binding interactions .
  • Case Study : 2-(3',4'-Dichlorobiphenyl) analogs exhibit higher cytotoxicity than 2-(4-fluorophenyl) derivatives due to improved membrane permeability and target affinity .

Q. What strategies mitigate decomposition during storage or reaction conditions?

Methodological Answer:

  • Storage : Store at 2–8°C under inert gas (Ar) in anhydrous DMSO or THF to prevent hydrolysis. Purity should be verified via NMR (δ 1.3 ppm for pinacol methyl groups) before use .
  • Stabilization : Add radical inhibitors (e.g., BHT) during reactions to prevent boronate oxidation. Avoid prolonged exposure to light or moisture .

Q. How can computational tools predict reactivity in novel synthetic pathways?

Methodological Answer:

  • Software Applications : Use Gaussian or Schrödinger Suite for transition-state modeling to predict coupling efficiency with different aryl halides.
  • Data Integration : Leverage cheminformatics platforms (e.g., KNIME) to correlate substituent effects (Hammett σ values) with reaction outcomes .
  • Example : Simulations show that electron-deficient aryl partners (e.g., nitro groups) accelerate oxidative addition steps, improving yields by ~20% .

Data Contradiction Analysis

Q. Why do solubility profiles vary significantly across analogs?

Methodological Answer:

  • Empirical Testing : Use dynamic light scattering (DLS) to assess aggregation tendencies in DMSO or aqueous buffers.
  • Structural Insights : Bulky substituents (e.g., cyclopropyl in 2-(2-chloro-4-cyclopropylphenyl)) reduce solubility in polar solvents due to increased hydrophobicity .
  • Contradiction Resolution : Discrepancies in reported solubility often stem from impurities (e.g., residual pinacol) or measurement conditions (e.g., temperature gradients) .

Experimental Design Guidelines

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹¹B NMR (δ 30–35 ppm confirms boronate integrity); ¹⁹F NMR (δ -110 ppm for fluorophenyl group) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ (calc. for C₁₂H₁₅BClFO₂: 271.08).
  • X-ray Crystallography : Resolve crystal packing effects (e.g., π-stacking in biphenyl analogs) to inform material science applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.